molecular formula C8H8N4O4 B12435145 (2,4-Dinitrophenyl)(ethyl)diazene

(2,4-Dinitrophenyl)(ethyl)diazene

Cat. No.: B12435145
M. Wt: 224.17 g/mol
InChI Key: DZENCWDPSDMNRC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Acetaldehyde-2,4-dinitrophenylhydrazone is synthesized by reacting acetaldehyde with 2,4-dinitrophenylhydrazine in an acidic medium. The reaction typically involves dissolving 2,4-dinitrophenylhydrazine in methanol and adding a few drops of concentrated sulfuric acid. Acetaldehyde is then added to this solution, resulting in the formation of a yellow or orange precipitate .

Industrial Production Methods: While the laboratory synthesis is straightforward, industrial production may involve more controlled conditions to ensure purity and yield. The reaction is typically carried out in a controlled environment with precise temperature and pH monitoring to optimize the formation of the desired hydrazone derivative .

Chemical Reactions Analysis

Comparison with Similar Compounds

Comparison: Acetaldehyde-2,4-dinitrophenylhydrazone is unique due to its specific reactivity with acetaldehyde, forming a distinct hydrazone derivative. Compared to formaldehyde-2,4-dinitrophenylhydrazone and acetone-2,4-dinitrophenylhydrazone, it has a different carbonyl source, leading to variations in the physical properties and applications of the resulting hydrazone .

Properties

Molecular Formula

C8H8N4O4

Molecular Weight

224.17 g/mol

IUPAC Name

(2,4-dinitrophenyl)-ethyldiazene

InChI

InChI=1S/C8H8N4O4/c1-2-9-10-7-4-3-6(11(13)14)5-8(7)12(15)16/h3-5H,2H2,1H3

InChI Key

DZENCWDPSDMNRC-UHFFFAOYSA-N

Canonical SMILES

CCN=NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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